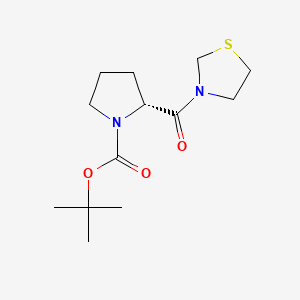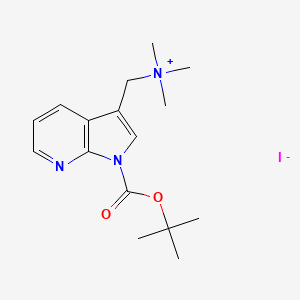
4-amino-N-methylbutanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-methylbutanamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O . It has a molecular weight of 152.62 g/mol .
Molecular Structure Analysis
The InChI code for 4-amino-N-methylbutanamide hydrochloride is1S/C5H12N2O.ClH/c1-7-5(8)3-2-4-6;/h2-4,6H2,1H3,(H,7,8);1H . The compound’s structure includes a chloride ion (Cl-) and a 4-amino-N-methylbutanamide molecule . Physical And Chemical Properties Analysis
4-amino-N-methylbutanamide hydrochloride has a molecular weight of 152.62 g/mol . It has three hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 152.0716407 g/mol . The topological polar surface area is 55.1 Ų . The compound has a complexity of 72.8 .Applications De Recherche Scientifique
Anticonvulsant and Pain-Attenuating Properties
Primary amino acid derivatives, including compounds structurally related to 4-amino-N-methylbutanamide hydrochloride, have been investigated for their anticonvulsant activities and pain-attenuating properties. Studies have demonstrated that certain N'-benzyl 2-substituted amino acetamides exhibit pronounced activities in whole animal anticonvulsant models and neuropathic pain models. The effectiveness of these compounds has been found to exceed that of traditional anticonvulsants like phenobarbital, indicating their potential as novel anticonvulsant agents with additional pain-attenuating benefits (King et al., 2011).
Synthesis and Characterization of Tetrazole-Containing Derivatives
The synthesis and characterization of tetrazole-containing derivatives of amino acids, including 4-amino-N-methylbutanamide hydrochloride, have been explored. These studies focus on the reactivity of amino and carboxy terminal groups for the preparation of tetrazole derivatives, which are of interest due to their potential pharmaceutical applications. The ability to efficiently synthesize these derivatives opens new avenues for the development of compounds with varied biological activities (Putis et al., 2008).
Electrosynthesis of Related Compounds
Research into the electrosynthesis of compounds related to 4-amino-N-methylbutanamide hydrochloride, such as 5-amino-4-oxopentanoic acid hydrochloride, has provided insights into efficient synthetic routes. These studies detail the effects of various factors on the yield and quality of the synthesized compounds, highlighting the potential for electrochemical methods in the synthesis of biologically relevant compounds (Konarev et al., 2007).
Structural Parameters for Anticonvulsant Activity
Further investigation into the structural parameters that confer anticonvulsant activity has led to the identification of key structural components in compounds like (R)-N'-benzyl 2-amino-3-methylbutanamide. These studies contribute to our understanding of the structure-activity relationships (SARs) of primary amino acid derivatives, providing a foundation for the development of new anticonvulsant drugs with optimized efficacy (King et al., 2011).
Propriétés
IUPAC Name |
4-amino-N-methylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-7-5(8)3-2-4-6;/h2-4,6H2,1H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVSCJJGECHRQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-methylbutanamide hydrochloride | |
CAS RN |
173336-88-4 |
Source


|
| Record name | 4-amino-N-methylbutanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)
![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)





![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)
![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)


